Mevastatin hydroxy acid sodium

Description

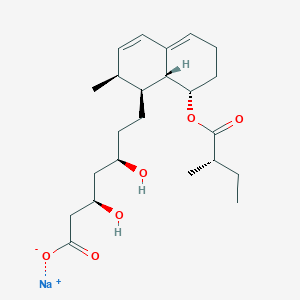

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O6.Na/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOJKEMXKOVVOH-AGNATJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587906 | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99782-89-5 | |

| Record name | Mevastatin hydroxy acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099782895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVASTATIN HYDROXY ACID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F346G86K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Mevastatin Hydroxy Acid Sodium Action

Primary Mechanism: HMG-CoA Reductase Inhibition and Cholesterol Biosynthesis

The principal mechanism of action of mevastatin (B1676542) hydroxy acid sodium lies in its ability to disrupt the endogenous synthesis of cholesterol by targeting a critical enzymatic step. This inhibition sets off a cascade of cellular events that ultimately lead to a reduction in circulating cholesterol levels.

Competitive Inhibition of the Rate-Limiting Enzyme in the Mevalonate (B85504) Pathway

Mevastatin hydroxy acid sodium functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the cholesterol biosynthesis pathway. nih.govnih.gov By competing with the natural substrate, HMG-CoA, for the active site of the enzyme, this compound effectively blocks the production of mevalonate and all subsequent downstream products, including cholesterol. nih.gov The inhibition is reversible, and the affinity of the active form of mevastatin for HMG-CoA reductase is in the nanomolar range, significantly higher than the enzyme's affinity for its natural substrate, which is in the micromolar range. frontiersin.org This high affinity underscores the potency of its inhibitory action.

Table 1: Comparative Inhibitory Potency of Statins on HMG-CoA Reductase

| Statin (Active Acid Form) | Target | Organism | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|---|

| Mevastatin | HMG-CoA reductase | Rat | Ki | 1.4 | nM | mdpi.com |

| Mevastatin | HMG-CoA reductase | Human | IC50 | 23 | nM | mdpi.com |

| Lovastatin (B1675250) | HMG-CoA reductase | - | Ki | 0.6 | nM | nih.gov |

| Pravastatin (B1207561) | HMG-CoA reductase | - | Ki | ~1 | nM | nih.gov |

| Simvastatin (B1681759) | HMG-CoA reductase | - | Ki | 0.2 | nM | nih.gov |

| Fluvastatin (B1673502) | HMG-CoA reductase | - | IC50 | 8 | nM | nih.gov |

| Atorvastatin (B1662188) | HMG-CoA reductase | - | IC50 | 8 | nM | nih.gov |

| Rosuvastatin | HMG-CoA reductase | - | IC50 | 11 | nM | nih.gov |

This table provides a comparative overview of the inhibitory potency of various statins, including mevastatin, against HMG-CoA reductase. The data is compiled from multiple sources and may have been determined under different experimental conditions.

Structural Analogy to Endogenous HMG-CoA Substrate and Transition State Mimicry

The remarkable efficacy of this compound as an HMG-CoA reductase inhibitor stems from its structural similarity to the endogenous substrate, HMG-CoA. nih.gov The hydroxy acid portion of the molecule mimics the 3-hydroxy-3-methylglutaryl portion of HMG-CoA. unc.edu More specifically, the hydrolyzed lactone ring of mevastatin is thought to mimic the tetrahedral intermediate that is formed during the enzymatic reduction of HMG-CoA to mevalonate. nih.gov This "transition state mimicry" allows this compound to bind to the active site of HMG-CoA reductase with an affinity that is reported to be approximately 10,000 times greater than that of the natural substrate. nih.gov The bicyclic ring structure of mevastatin is believed to occupy the binding site of the Coenzyme A moiety of HMG-CoA. nih.gov

Impact on Hepatic Cholesterol Pools and Compensatory Low-Density Lipoprotein Receptor Regulation

The inhibition of HMG-CoA reductase by this compound leads to a depletion of the intracellular pool of cholesterol, particularly within hepatocytes (liver cells). nih.gov This reduction in hepatic cholesterol triggers a compensatory cellular response aimed at restoring cholesterol homeostasis. A key element of this response is the upregulation of the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. nih.govresearchgate.net LDL receptors are responsible for clearing LDL particles, the primary carriers of cholesterol in the blood, from the circulation.

The increased number of LDL receptors on liver cells enhances the uptake of LDL cholesterol from the bloodstream, thereby reducing the concentration of circulating LDL cholesterol. nih.gov This upregulation of LDL receptor expression is a critical component of the cholesterol-lowering effect of mevastatin. Studies have shown that treatment with statins leads to a significant increase in LDL receptor mRNA levels in liver cells. researchgate.net For instance, in one study, atorvastatin treatment resulted in a dose-dependent increase in LDL receptor expression in HepG2 cells. nih.gov

Prodrug Activation and Bioactivation Dynamics

Mevastatin is administered in an inactive lactone form, which requires in vivo conversion to its pharmacologically active hydroxy acid form, this compound, to exert its therapeutic effect. nih.govresearchgate.net

In Vivo Hydrolysis of Lactone Ring to Active Hydroxy Acid Form

Following administration, the inactive lactone ring of mevastatin undergoes hydrolysis in the body to form the open-ring hydroxy acid. nih.gov This bioactivation is a crucial step for its inhibitory activity against HMG-CoA reductase. The conversion is facilitated by enzymes such as esterases present in the liver and other tissues. The resulting hydroxy acid is the active moiety that directly interacts with and inhibits the target enzyme.

Table 2: Physicochemical Properties of Mevastatin Lactone vs. Hydroxy Acid

| Property | Mevastatin (Lactone) | Mevastatin Hydroxy Acid | Significance | Reference |

|---|---|---|---|---|

| Form | Inactive Prodrug | Active Metabolite | Bioactivation is required for pharmacological activity. | nih.gov |

| Lipophilicity | More Lipophilic | Less Lipophilic | Affects absorption and cellular uptake mechanisms. | |

| Water Solubility | Virtually Insoluble (0.0013-0.0015 mg/mL for similar statins) | More Soluble | Influences formulation and bioavailability. | |

| Cellular Entry | Passive Diffusion | Active Transport | Different mechanisms of crossing cell membranes. |

This table compares the key physicochemical and pharmacological properties of the inactive lactone prodrug form of mevastatin and its active hydroxy acid metabolite.

pH-Dependent Interconversion and its Influence on Bioavailability and Cellular Entry

The interconversion between the lactone and hydroxy acid forms of statins, including mevastatin, is a reversible and pH-dependent process. In acidic environments, the equilibrium tends to favor the lactone form, while alkaline conditions promote the formation of the open-ring hydroxy acid. This pH-dependent equilibrium has significant implications for the bioavailability and cellular entry of the drug.

Pleiotropic Molecular Effects

The therapeutic actions of this compound extend beyond its primary role in cholesterol synthesis. These additional, or "pleiotropic," effects are a consequence of its inhibition of the mevalonate pathway, which impacts a wide array of cellular signaling processes. These molecular effects are crucial for understanding the compound's broader biological significance.

Inhibition of Isoprenoid Biosynthesis and Protein Isoprenylation

Mevastatin's primary mechanism involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. jci.orgresearchgate.net This inhibition not only curtails cholesterol production but also prevents the synthesis of essential non-sterol isoprenoid intermediates. ahajournals.orgnih.govnih.gov Key among these are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). jci.orgahajournals.org

These isoprenoid molecules serve as critical lipid attachments for the post-translational modification of a wide range of proteins, a process known as isoprenylation or prenylation. ahajournals.orgnih.gov This process is vital for the proper membrane localization and biological function of numerous intracellular signaling proteins. jci.org By depleting the cellular pools of FPP and GGPP, mevastatin effectively disrupts the function of these proteins, which are involved in a multitude of cellular functions, including proliferation and differentiation. researchgate.netahajournals.org The effects of statins on cell growth can be reversed by adding these isoprenoid precursors, but not by cholesterol itself, highlighting the importance of inhibiting isoprenoid synthesis for these specific pleiotropic effects. nih.gov

Table 1: Key Intermediates in the Mevalonate Pathway Affected by Mevastatin

| Intermediate | Abbreviation | Role in Cellular Processes | Impact of Mevastatin Inhibition |

|---|---|---|---|

| Farnesyl pyrophosphate | FPP | Precursor for protein farnesylation (e.g., Ras), dolichol, and coenzyme Q. researchgate.netahajournals.orgnih.gov | Synthesis is prevented, leading to impaired function of farnesylated proteins. jci.orgahajournals.org |

Modulation of Small Guanosine (B1672433) Triphosphatase (GTPase) Signaling (e.g., Ras, Rac)

A significant consequence of inhibiting isoprenoid biosynthesis is the modulation of small guanosine triphosphatase (GTPase) signaling. ahajournals.org Small GTPases, such as those in the Ras, Rho, and Rac families, function as molecular switches in signal transduction pathways that regulate cell growth, cytoskeletal organization, and apoptosis. ahajournals.orgnih.gov Their function is critically dependent on isoprenylation for anchoring to cellular membranes, where they become active. jci.orgahajournals.org

Mevastatin, by reducing the availability of FPP and GGPP, prevents the isoprenylation of these GTPases. ahajournals.org For instance, Ras proteins typically undergo farnesylation, while Rho and Rac family proteins undergo geranylgeranylation. ahajournals.orgkarger.com Inhibition of this process leads to the accumulation of inactive GTPases in the cytoplasm, preventing their participation in signaling cascades. ahajournals.org This disruption of Ras and Rho signaling has been shown to inhibit vascular smooth muscle cell proliferation and decrease intimal thickening. ahajournals.org Specifically, mevastatin has been observed to induce a migratory phenotype in primary human keratinocytes through the activation of Rac1, demonstrating context-specific modulation of these pathways. jci.org

Table 2: Impact of Mevastatin on Small GTPase Signaling

| GTPase Family | Type of Isoprenylation Required | Key Functions | Effect of Mevastatin-induced Inhibition |

|---|---|---|---|

| Ras | Farnesylation | Cell proliferation, differentiation, survival. ahajournals.orgmdpi.com | Prevents membrane localization, inhibiting downstream pathways like PI3K-Akt and ERK1/2. mdpi.comnih.gov |

| Rho | Geranylgeranylation | Cytoskeletal regulation, cell adhesion, proliferation. ahajournals.orgahajournals.org | Inactivates Rho proteins, leading to upregulation of atheroprotective genes. ahajournals.org |

| Rac | Geranylgeranylation | Membrane ruffling, cell motility, ROS production. nih.govjci.orgmdpi.com | Prevents activation, modulating processes like inflammation and cell migration. nih.govjci.orgnih.gov |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

Beyond the direct consequences of mevalonate pathway inhibition, mevastatin has been shown to activate AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis. nih.govahajournals.org Statin-induced activation of AMPK is considered a significant part of their pleiotropic effects, contributing to their cardiovascular benefits. nih.govahajournals.org

Research has demonstrated that mevastatin can promote neuronal survival against amyloid-β-induced neurotoxicity, and this protective effect is associated with the activation of AMPK. nih.govresearchgate.net The activation of AMPK by statins can lead to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS), providing a novel explanation for some of the beneficial cardiovascular effects of these compounds. ahajournals.orgahajournals.org This activation appears to be a common feature among statins and contributes to therapeutic effects in various pathological conditions. nih.gov

Restoration of Impaired Insulin (B600854) Signaling Pathways

Mevastatin can play a role in restoring cellular signaling in pathways that have been impaired, particularly insulin signaling. nih.gov While the systemic effects of statins on glucose metabolism and insulin resistance can be complex brieflands.comfrontiersin.orgahajournals.org, under specific pathological conditions, mevastatin demonstrates a capacity to improve insulin signaling.

In a notable study, mevastatin was found to protect neuronal cells from amyloid-β-induced neurotoxicity by significantly restoring impaired insulin signaling. nih.gov This restoration was linked to the activation of AMPK, a kinase known to enhance insulin sensitivity. nih.govresearchgate.net The mechanism involves improving the insulin receptor substrate-1/Akt (IRS-1/Akt) signaling pathway, which is crucial for cell survival. nih.govnih.gov Treatment with lovastatin, a closely related compound, has also been shown to improve insulin sensitivity in rats on a high-fat diet by increasing insulin-stimulated tyrosine phosphorylation of the insulin receptor and enhancing the IRS-1/phosphatidylinositol 3-kinase/Akt pathway in the liver and muscle. nih.gov This suggests that in certain contexts of insulin resistance, mevastatin can help reverse the impairment of key signaling cascades. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Mevastatin |

| Lovastatin |

| Cholesterol |

| Acetyl-CoA |

| 3-hydroxy-3-methylglutaryl-coenzyme A |

| Mevalonic acid |

| Farnesyl pyrophosphate |

| Geranylgeranyl pyrophosphate |

| Amyloid-β |

| Insulin |

| Insulin receptor substrate-1 |

| Akt |

| Acetyl-CoA carboxylase |

| Endothelial nitric oxide synthase |

| Ras |

| Rho |

| Rac |

| AMP-activated protein kinase |

Biosynthetic Pathways and Biotechnological Production

Fungal Biosynthesis of Mevastatin (B1676542)

Mevastatin, a pioneering member of the statin class of compounds, is a secondary metabolite produced naturally by various filamentous fungi, most notably Penicillium citrinum and Penicillium brevicompactum. nih.govresearchgate.netwikipedia.org Its synthesis is a complex process orchestrated by a dedicated set of genes and enzymes, originating from simple metabolic precursors.

The biosynthesis of mevastatin follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. nih.govresearchgate.net The core structure of all natural statins, including mevastatin, is a polyketide portion known as the hydroxy-hexahydro naphthalene (B1677914) ring system. nih.govresearchgate.net This intricate scaffold is assembled from simple two-carbon acetate (B1210297) units, which are linked together in a head-to-tail fashion to form long polyketide chains. nih.govresearchgate.netresearchgate.net

The process begins with the condensation of acetyl-CoA and malonyl-CoA molecules. ebrary.net The biosynthesis is primarily accomplished via a type 1 polyketide synthase (PKS) pathway. wikipedia.org The assembly proceeds through several condensation reactions, eventually forming a nonaketide (a chain made of nine acetate units) and a diketide (a chain of two acetate units). wikipedia.orgnih.gov The main nonaketide chain undergoes a crucial Diels-Alder cyclization reaction to form the characteristic bicyclic ring system of mevastatin. wikipedia.org Following cyclization and further modifications like oxidation and dehydration, the diketide sidechain is added to complete the molecule's structure. wikipedia.org

Table 1: Key Stages in the Polyketide Assembly of Mevastatin

| Stage | Description | Precursors | Key Intermediates |

| Initiation | Loading of starter and extender units onto the Polyketide Synthase (PKS) complex. | Acetyl-CoA, Malonyl-CoA | Acyl carrier protein (ACP)-bound units |

| Elongation | Iterative head-to-tail condensation of acetate units to form a growing polyketide chain. | Malonyl-CoA | Nonaketide chain |

| Cyclization | Intramolecular Diels-Alder reaction of the polyketide chain to form the decalin ring system. | Linear Nonaketide | Bicyclic intermediate |

| Tailoring | Post-PKS modifications including oxidation and dehydration reactions. | Bicyclic intermediate | Modified core structure |

| Side Chain Attachment | Addition of a diketide side chain to the core structure. | Diketide unit | Mevastatin |

The entire biosynthetic process for mevastatin is encoded within a cluster of genes in the producer organism. In Penicillium citrinum, this cluster contains nine genes, designated mlcA through mlcH, along with a regulatory gene, mlcR, which activates the expression of the other genes in the cluster. nih.gov

The central enzymes in this pathway are the polyketide synthases (PKSs), which are large, multifunctional proteins. researchgate.netacs.org The mevastatin pathway, similar to that of lovastatin (B1675250), utilizes two key PKS enzymes:

A nonaketide synthase (encoded by mlcA) is responsible for synthesizing the main polyketide chain that forms the decalin ring core. acs.org

A diketide synthase (encoded by mlcB) synthesizes the 2-methylbutyrate (B1264701) side chain. acs.org

Other genes within the cluster encode for tailoring enzymes that perform essential post-PKS modifications, such as oxidation, dehydration, and methylation, to transform the initial polyketide product into the final mevastatin molecule. wikipedia.orgacs.org For instance, it is presumed that a cytochrome P450 monooxygenase, encoded by a gene like mlcC, is responsible for specific oxidation steps. wikipedia.org

Table 2: Genes in the Mevastatin Biosynthetic Cluster of P. citrinum

| Gene | Putative Function | Role in Biosynthesis |

| mlcA | Nonaketide Synthase (PKS) | Assembles the main polyketide backbone for the ring structure. acs.org |

| mlcB | Diketide Synthase (PKS) | Synthesizes the diketide side chain. acs.org |

| mlcC | Cytochrome P450 Monooxygenase | Catalyzes specific oxidation reactions. wikipedia.org |

| mlcD-mlcH | Various Tailoring Enzymes | Perform post-PKS modifications (e.g., dehydration, reduction). nih.gov |

| mlcR | Regulatory Protein | Activates the transcription of the other mlc genes. nih.gov |

Microbial Biotransformation for Analog Production

Mevastatin serves as a valuable precursor for the production of other statins through microbial biotransformation. This process leverages the specific enzymatic capabilities of certain microorganisms to modify the mevastatin molecule, creating new compounds with potentially enhanced properties.

A prominent example of mevastatin biotransformation is its conversion to pravastatin (B1207561). nih.gov Pravastatin is produced via the stereospecific hydroxylation of mevastatin at the C-6 position of its decalin ring. nih.gov This bioconversion is efficiently carried out by several microorganisms, with the bacterium Streptomyces carbophilus being a key industrial producer. nih.govnih.govresearchgate.net

The enzymatic reaction is catalyzed by a specific cytochrome P450 monooxygenase system within S. carbophilus. nih.govnih.gov The key enzyme, known as cytochrome P-450sca-2 (CytP-450sca-2), is responsible for this precise hydroxylation. researchgate.netnih.gov The gene encoding this enzyme, cytP-450sca-2, has been successfully cloned and characterized. nih.gov Studies have shown that the presence of mevastatin in the culture medium induces the transcription of this gene, suggesting that the substrate itself helps regulate the production of the enzyme needed for its conversion. nih.gov This two-step process, involving the initial fermentation of mevastatin by P. citrinum followed by its biotransformation to pravastatin by S. carbophilus, is a cornerstone of industrial pravastatin production. nih.govresearchgate.net

Table 3: Microbial Biotransformation of Mevastatin to Pravastatin

| Feature | Description |

| Precursor Compound | Mevastatin (also known as Compactin or ML-236B). nih.gov |

| Product Compound | Pravastatin. nih.gov |

| Reaction Type | Stereospecific hydroxylation at C-6. nih.gov |

| Key Microorganism | Streptomyces carbophilus. nih.govnih.gov |

| Enzyme System | Cytochrome P450 monooxygenase. nih.govresearchgate.net |

| Specific Enzyme | Cytochrome P-450sca-2 (CytP-450sca-2). nih.gov |

| Genetic Determinant | cytP-450sca-2 gene in S. carbophilus. nih.gov |

Preclinical Research on Biological Activities

Antineoplastic and Cell Cycle Regulation Studies

Preclinical investigations have revealed that mevastatin (B1676542) influences key pathways involved in cancer cell proliferation, survival, and metastasis. These studies highlight its potential as a research tool for understanding cancer biology.

Mevastatin has been shown to induce apoptosis, or programmed cell death, across a range of cancer cell lines. In studies involving human colorectal carcinoma cells (Caco-2), mevastatin was found to induce apoptosis in a dose-dependent manner. oup.com Research on melanoma cell lines, including HT144, M14, and SK-MEL-28, also demonstrated that mevastatin treatment leads to an increase in apoptotic cells. scispace.comnih.govnih.gov Furthermore, its pro-apoptotic activity has been observed in the U266 human myeloma cell line, where it was associated with increased caspase activity and downregulation of the anti-apoptotic protein BCL-2. nih.gov These findings from in vitro studies indicate a broad-spectrum pro-apoptotic effect of mevastatin on various cancer cell types.

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Colorectal Carcinoma | Caco-2 | Dose-dependent induction of apoptosis. oup.com |

| Melanoma | HT144, M14, SK-MEL-28 | Induction of apoptosis. scispace.comnih.govnih.gov |

| Multiple Myeloma | U266 | Associated with increased caspase activity and BCL-2 downregulation. nih.gov |

A primary mechanism underlying the antiproliferative effects of mevastatin is its ability to halt the cell cycle. Multiple studies have shown that mevastatin treatment arrests cancer cells in the G1 phase of the cell cycle, preventing their progression to the S phase where DNA replication occurs. In Caco-2 colorectal carcinoma cells, incubation with mevastatin led to an arrest of cells in the G1 phase after 24 hours. oup.comnih.gov Similarly, mevastatin was found to arrest HCT116 colon cancer cells at the G1/S transition. nih.gov This effect is not limited to cancer cells, as mevastatin also induces G1 arrest in other cell types like pulmonary artery smooth muscle cells, suggesting a fundamental role in cell cycle control. ahajournals.orgnih.gov

The G1 phase cell cycle arrest induced by mevastatin is orchestrated through the modulation of key regulatory proteins. Research in Caco-2 cells has shown that mevastatin treatment leads to a downregulation of cyclin-dependent kinases (cdk) 4 and cdk6, as well as their binding partner, cyclin D1. oup.comnih.gov Concurrently, the expression of the cell cycle inhibitors p21 and p27 was significantly upregulated. oup.com

However, the specific mechanisms can be cell-line dependent. In HCT116 colon cancer cells, the G1/S arrest was found to be dependent on p21, yet the G1 CDKs (cyclin E-Cdk2 and cyclin D-Cdk4) remained active. nih.gov In the PC3 prostate cancer cell line, mevastatin was shown to inhibit cdk2 activity by preventing its activating phosphorylation at the threonine 160 site, a mechanism that can occur independently of p21 induction. nih.gov In studies using pulmonary artery smooth muscle cells, mevastatin's effect was associated with an increase in p27 binding to cyclin E, but it could still induce G1 arrest in cells lacking p27 by reducing cyclin E protein levels and decreasing activated cdk2. ahajournals.orgnih.gov

| Protein | Effect | Cell Line(s) | Reference |

|---|---|---|---|

| cdk4 | Downregulation | Caco-2 | oup.com |

| cdk6 | Downregulation | Caco-2 | oup.com |

| cyclin D1 | Downregulation | Caco-2 | oup.com |

| p21 | Upregulation | Caco-2, HCT116 | oup.comnih.gov |

| p27 | Upregulation | Caco-2 | oup.com |

| cdk2 | Inhibition of activating phosphorylation | PC3 | nih.gov |

| cyclin E | Protein levels decreased (in p27-deficient cells) | Pulmonary Artery Smooth Muscle Cells | ahajournals.orgnih.gov |

The antineoplastic effects of mevastatin can be enhanced when used in combination with other agents in preclinical models. A notable example is its synergy with butyrate (B1204436), a short-chain fatty acid, in colorectal carcinoma cells. nih.gov Studies on the Caco-2 cell line demonstrated that mevastatin combined with butyrate synergistically suppressed cell growth in a dose- and time-dependent manner. oup.comnih.gov This combination also led to a more potent induction of apoptosis compared to either agent alone, suggesting that mevastatin may enhance the antiproliferative effects of butyrate in colon cancer cells. oup.comnih.govresearchgate.net

Beyond inhibiting proliferation, mevastatin has been shown to interfere with the processes of cancer cell migration and invasion, which are critical for metastasis. In vitro studies using transwell chambers revealed that mevastatin inhibits the migration and invasion of melanoma cell lines, including HT144, M14, and SK-MEL-28. scispace.comnih.govnih.gov This inhibitory effect was observed at non-toxic concentrations and in a dose-dependent manner, indicating a potential role in modulating the metastatic capabilities of cancer cells. nih.gov

Neurobiological Investigations

Preclinical research has also explored the effects of mevastatin on various aspects of neurobiology, revealing a complex range of activities within the central nervous system.

In models of excitotoxicity, mevastatin has shown neuroprotective effects. Studies using cultured mouse cortical neurons found that mevastatin can protect these cells from NMDA-induced excitotoxicity. nih.gov Conversely, other research has pointed to potentially detrimental effects, as mevastatin was found to alter the microtubule system, increase Tau phosphorylation, and induce axonal degeneration in cultured neurons. nih.gov

Mevastatin also demonstrates immunomodulatory activity in the brain. It has been shown to reduce the production of prostaglandin (B15479496) E2 from microglial cells, suggesting an anti-inflammatory effect. nih.gov However, in other experimental settings using cultured rat hippocampal slices, mevastatin treatment was observed to increase microglial activation. mdpi.com Furthermore, chronic administration of mevastatin has been reported to cause a decrease in the specific ligand binding and G-protein coupling to the serotonin (B10506) 1A (5-HT1A) receptor in the brain. nih.gov These varied findings highlight the multifaceted interactions of mevastatin within the complex environment of the central nervous system.

Anti-Inflammatory and Immunomodulatory Research

Statins, as a class, have demonstrated anti-inflammatory properties in various preclinical models. Research on microglial-like cells has shown that statins can reduce the release of inflammatory mediators induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls that triggers strong inflammatory responses. nih.gov While studies often focus on other statins, the shared mechanism of HMG-CoA reductase inhibition suggests similar activities for mevastatin. In differentiated THP-1 cells, a model for microglia, statins were shown to attenuate the release of cytokines like IL-1β and TNF-α, as well as prostaglandin E2 (PGE2), reactive oxygen species (ROS), and nitric oxide (NO) following LPS stimulation. nih.gov The inflammatory response to LPS is often mediated through the Toll-like receptor 4 (TLR4) and its downstream signaling molecule, MyD88, which activates inflammatory pathways. mdpi.com

Mevastatin has been shown to modulate the expression of molecules induced by specific cytokines, such as interferon-gamma (IFN-γ). In one study, mevastatin was found to prevent the release of IFN-γ from activated gamma-delta T-cells. nih.gov Other research on statins has demonstrated an ability to inhibit the IFN-γ-induced expression of intercellular adhesion molecule-1 (ICAM-1) in vascular endothelial and smooth muscle cells. nih.gov Similarly, fluvastatin (B1673502), another statin, was shown to inhibit the IFN-γ-induced expression of the chemokine MDC/CCL22 in a human keratinocyte cell line. researchgate.net These findings indicate that statins can interfere with IFN-γ signaling pathways, thereby reducing the expression of molecules involved in inflammatory cell recruitment and adhesion.

Preclinical research has specifically identified an inhibitory role for mevastatin in the proliferation and activation of gamma-delta (γδ) T-cells. One study demonstrated that the proliferation and activation of γδ T-cells, stimulated by nitrogen-containing bisphosphonates (N-BPs), was prevented by mevastatin. nih.gov This prevention was associated with a reduction in the release of effector cytokines, namely IFN-γ and Tumor Necrosis Factor-alpha (TNF-α), from these immune cells. nih.gov The mechanism underlying this effect is the inhibition of the mevalonate (B85504) pathway by mevastatin, which blocks the synthesis of isopentenyl diphosphate/dimethylallyl diphosphate, molecules that can accumulate due to N-BP action and subsequently stimulate γδ T-cells. nih.gov Further research supports that inhibiting the mevalonate pathway can impair the effector functions of γδ T-cells. nih.govmdpi.com

Table 2: Immunomodulatory Effects of Mevastatin

| Immune Cell Type | Stimulant | Mevastatin Effect | Mechanism | Reference |

|---|---|---|---|---|

| Gamma-Delta T-Cells | Nitrogen-containing bisphosphonates (N-BPs) | Prevented proliferation and activation. | Inhibition of the mevalonate pathway, preventing IPP/DMAPP accumulation. | nih.gov |

Tissue and Organ-Specific Cellular Studies (Beyond Lipid-Lowering)

The biological effects of mevastatin have been investigated in specific cell types beyond the liver, revealing activities independent of systemic cholesterol regulation.

Cortical Neurons: In primary cortical cultures, mevastatin was found to provide direct neuroprotection against excitotoxicity induced by N-methyl-D-aspartate (NMDA). This effect was linked to the depletion of neuronal cholesterol, suggesting that statins can make cortical neurons more resistant to excitotoxic death by altering cellular cholesterol homeostasis. nih.gov

Microglia: In cultured rat hippocampal slices, mevastatin was observed to cause a time- and concentration-dependent activation of microglia, the resident immune cells of the brain. nih.gov This activation involved a morphological transformation to an amoeboid, macrophage-like state and an upregulation of the cytokine TNF-α. This effect was blocked by mevalonate but not cholesterol, indicating it was due to the suppression of isoprenoid synthesis, which is crucial for processes like protein prenylation. nih.gov Conversely, in primary cultures of rat cortical microglia, mevastatin was found to significantly reduce the release of prostaglandin E2 (PGE2) under both basal conditions and following stimulation with interleukin-1beta, indicating a potential anti-inflammatory action in this context. researchgate.net

Modulation of Endothelial Function and Nitric Oxide Synthase Upregulation

Mevastatin has been shown to exert protective effects on endothelial cells by modulating endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone and health. researchgate.netnih.gov Studies have demonstrated that mevastatin increases the expression of eNOS in human endothelial cells. nih.gov This upregulation of eNOS is crucial as nitric oxide (NO) produced by this enzyme plays a vital role in maintaining endothelial function. The increased expression of eNOS by mevastatin occurs in both the presence and absence of oxidized low-density lipoprotein (Ox-LDL), a substance known to decrease eNOS expression. nih.gov Furthermore, research in a murine model of cerebral ischemia has shown that chronic administration of mevastatin leads to increased levels of both eNOS mRNA and protein. nih.govahajournals.org This upregulation of eNOS was associated with an augmentation of cerebral blood flow, highlighting the functional consequence of this molecular change. nih.govahajournals.org The effects of mevastatin on eNOS appear to be a class effect of statins, with studies showing that other statins like simvastatin (B1681759) and lovastatin (B1675250) also upregulate eNOS expression. ahajournals.org

Table 1: Effect of Mevastatin on Endothelial Nitric Oxide Synthase (eNOS)

| Model System | Key Findings | Reference |

| Human Endothelial Cells | Increased eNOS expression in the presence and absence of Ox-LDL. | nih.gov |

| Murine Model of Cerebral Ischemia | Increased levels of eNOS mRNA and protein; augmented cerebral blood flow. | nih.govahajournals.org |

Effects on Bone and Cartilage Metabolism (e.g., Bone Morphogenetic Protein-2, Aggrecan, Type 2 Collagen Gene Expression)

Preclinical studies have indicated that mevastatin can influence the metabolism of bone and cartilage, suggesting a potential role in tissue repair and regeneration. Research using cultured chondrocytes from fetal rats has shown that mevastatin can stimulate the gene expression of crucial components of the cartilage matrix. nih.govbohrium.com Specifically, treatment with mevastatin resulted in an early increase in the mRNA expression of Bone Morphogenetic Protein-2 (BMP-2), aggrecan, and type II collagen. nih.govbohrium.com BMP-2 is a growth factor that plays a significant role in bone and cartilage formation. mdpi.com The upregulation of these genes was also accompanied by an initial increase in proteoglycan synthesis. nih.govbohrium.com However, it is noteworthy that prolonged exposure to mevastatin in this in vitro model led to a decrease in the expression of these same genes, suggesting a time-dependent effect. nih.govbohrium.com

Table 2: Effect of Mevastatin on Bone and Cartilage Metabolism Markers in Rat Chondrocytes

| Marker | Effect of Short-Term Mevastatin Treatment | Effect of Long-Term Mevastatin Treatment | Reference |

| Bone Morphogenetic Protein-2 (BMP-2) mRNA | Increased | Decreased | nih.govbohrium.com |

| Aggrecan mRNA | Increased | Decreased | nih.govbohrium.com |

| Type 2 Collagen mRNA | Increased | Decreased | nih.govbohrium.com |

| Proteoglycan Synthesis | Increased | Decreased | nih.govbohrium.com |

Impact on Smooth Muscle Cell Proliferation (e.g., Pulmonary Artery Smooth Muscle Cells)

Mevastatin has been investigated for its effects on the proliferation of smooth muscle cells, a key process in the pathophysiology of various vascular diseases. In studies involving rat pulmonary artery smooth muscle cells (PASMCs), mevastatin has been shown to induce G1 arrest, a phase in the cell cycle where the cell commits to division, and to decrease DNA synthesis. Furthermore, mevastatin was found to induce apoptosis, or programmed cell death, in these cells. These findings suggest that mevastatin can inhibit the proliferation of PASMCs and may have therapeutic implications for conditions characterized by excessive smooth muscle cell growth, such as pulmonary arterial hypertension.

Disruption of Lipid Rafts Leading to Apoptosis in Keratinocytes

While specific studies focusing solely on mevastatin hydroxy acid sodium are limited, the broader class of statins has been shown to induce apoptosis in keratinocytes through the disruption of lipid rafts. opendermatologyjournal.comopendermatologyjournal.com Lipid rafts are specialized microdomains within the cell membrane that are rich in cholesterol and play a crucial role in signal transduction. opendermatologyjournal.comopendermatologyjournal.com By inhibiting the synthesis of cholesterol, statins disrupt the integrity of these rafts. opendermatologyjournal.comopendermatologyjournal.com This disruption can trigger apoptotic pathways through two primary mechanisms. One involves the ligand-independent activation of death receptors, such as Fas and TRAIL, leading to the activation of caspases, which are key executioners of apoptosis. opendermatologyjournal.com The second mechanism involves the inhibition of the survival kinase Akt. opendermatologyjournal.comopendermatologyjournal.com The disruption of lipid rafts prevents the proper localization and activation of Akt, leading to a cascade of events that ultimately sensitizes the cell to apoptotic stimuli. opendermatologyjournal.comopendermatologyjournal.com Although direct evidence for mevastatin is not specified, this class effect provides a strong rationale for its potential to act through a similar mechanism. Interestingly, separate research has shown that topical application of mevastatin can promote wound healing by inhibiting cortisol synthesis in keratinocytes and modulating the expression of the transcription factor c-Myc. nih.gov

Comparative Research with Other Statin Compounds

The biological activities of mevastatin have been compared with those of other statins, revealing both similarities and differences in their pleiotropic effects.

In the context of endothelial function , mevastatin, along with simvastatin and lovastatin, has been shown to upregulate eNOS expression. ahajournals.org One study noted that atorvastatin (B1662188), mevastatin, and simvastatin all increased the S-nitrosylation of proteins in endothelial cells, a post-translational modification that can be protective. researchgate.net

Regarding smooth muscle cell proliferation , comparative studies have highlighted differences in the potency of various statins. For instance, in human saphenous vein smooth muscle cells, lipophilic statins like fluvastatin, atorvastatin, simvastatin, and lovastatin inhibited proliferation, with fluvastatin being the most potent and lovastatin the least. nih.gov In another study, lovastatin and simvastatin were shown to have a concentration-dependent effect on the contractility of mesenteric lymphatic smooth muscle cells. mdpi.com

In the realm of bone and cartilage metabolism , while mevastatin has been shown to stimulate BMP-2, aggrecan, and type 2 collagen gene expression, other statins like simvastatin have also been extensively studied for their bone-promoting effects. nih.govmdpi.comnih.gov The combination of simvastatin and BMP-2 has been found to synergistically enhance the differentiation of osteoblasts. nih.gov The general consensus is that lipophilic statins, which include mevastatin, simvastatin, and lovastatin, appear to be more effective in this regard. mdpi.com

Table 3: Comparative Effects of Mevastatin and Other Statins

| Biological Activity | Mevastatin | Other Statins (Examples) | Reference |

| Endothelial Function (eNOS upregulation) | Upregulates eNOS expression. | Simvastatin and lovastatin also upregulate eNOS. | ahajournals.org |

| Smooth Muscle Cell Proliferation | Induces G1 arrest and apoptosis in PASMCs. | Lipophilic statins (fluvastatin, atorvastatin, simvastatin, lovastatin) inhibit proliferation with varying potency. | nih.gov |

| Bone and Cartilage Metabolism | Increases BMP-2, aggrecan, and type 2 collagen expression (short-term). | Simvastatin also shows significant bone-promoting effects, with synergistic effects when combined with BMP-2. | nih.govnih.gov |

Structure Activity Relationships and Rational Design

Identification of Key Pharmacophoric Elements for Target Binding

The inhibitory activity of mevastatin (B1676542) hydroxy acid sodium against HMG-CoA reductase is primarily attributed to its structural mimicry of the endogenous substrate, HMG-CoA. The key pharmacophoric element is the dihydroxyheptanoic acid portion of the molecule. This region, often referred to as the HMG-like moiety, mirrors the structure of mevalonic acid, the product of the HMG-CoA reductase-catalyzed reaction. researchgate.net This structural similarity allows mevastatin hydroxy acid sodium to competitively bind to the active site of the enzyme. drugbank.com

Significance of Stereochemistry (e.g., 3R,5R configuration) for HMG-CoA Reductase Inhibition

The inhibitory potency of this compound is critically dependent on its stereochemistry, particularly the configuration of the two hydroxyl groups on the heptanoic acid side chain. The biologically active form of the inhibitor possesses the (3R, 5R) absolute stereochemistry. nih.gov This specific spatial arrangement of the hydroxyl groups is essential for optimal binding to the active site of HMG-CoA reductase.

The enzyme's active site is highly stereoselective, meaning that it can differentiate between various stereoisomers of a molecule. nih.gov The 3R,5R configuration of this compound allows for precise hydrogen bonding and van der Waals interactions with complementary amino acid residues within the catalytic domain of HMG-CoA reductase. This precise fit is a determining factor in the high-affinity binding and potent competitive inhibition of the enzyme. Any deviation from this specific stereochemical arrangement results in a significant loss of inhibitory activity. The 3S,5R enantiomer, for example, is inactive. nih.gov

Influence of Side Chain Modifications on Inhibitory Potency and Selectivity

The side chains of this compound, which include the decalin ring and the methylbutyrate ester group, play a significant role in its inhibitory potency and selectivity. As a Type 1 statin, mevastatin's structure is characterized by this specific combination of a decalin ring and a butyryl group. nih.gov

The following table provides a general comparison of the structural features of Type 1 and Type 2 statins, illustrating the importance of the side chains present in mevastatin.

| Feature | Type 1 Statins (e.g., Mevastatin) | Type 2 Statins |

| Ring Structure | Decalin Ring | Larger, more complex ring systems (e.g., fluorophenyl) |

| Side Group | Butyryl group | Varies (e.g., isopropyl, N-methyl) |

| Binding Interactions | Primarily hydrophobic and some polar interactions from the butyryl group. | Additional interactions, such as π-π stacking from aromatic rings. |

Role of Lipophilicity in Cellular Uptake, Tissue Distribution, and Biological Activity

This lipophilicity allows mevastatin to passively diffuse across cell membranes, which has significant implications for its tissue distribution. nih.gov Unlike more hydrophilic statins that require active transport mechanisms to enter cells, lipophilic statins like mevastatin can more readily penetrate a wider range of tissues. This can lead to a broader distribution throughout the body.

The degree of lipophilicity influences the concentration of the drug that reaches its primary target, the liver, as well as other tissues. The relative lipophilicity of mevastatin in its hydroxy acid form has been compared to other statins, as shown in the table below.

| Statin (Hydroxy Acid Form) | Relative Lipophilicity (Partition Coefficient Ratio) |

| Pravastatin (B1207561) | 1 |

| Mevastatin | 25 |

| Lovastatin (B1675250) | 75 |

| Simvastatin (B1681759) | 200 |

Data sourced from a comparative study of HMG-CoA reductase inhibitors. nih.gov

This intermediate lipophilicity of mevastatin contributes to its biological activity. While it allows for effective entry into hepatocytes, the primary site of cholesterol synthesis, its ability to enter non-hepatic tissues may also be a factor in some of its other observed biological effects. nih.gov

Mechanisms of Adverse Effects and Drug Interactions in Research

Molecular and Cellular Basis of Myotoxicity (e.g., Myopathy, Rhabdomyolysis)

Myotoxicity, encompassing conditions from muscle pain (myalgia) to severe muscle damage (rhabdomyolysis), is a significant concern in statin research. ajmc.com The underlying mechanisms are complex and are believed to involve multiple cellular pathways.

The degree to which a statin is lipophilic (fat-soluble) is considered a key factor in its potential for myotoxicity. droracle.ainih.gov Lipophilic statins, such as the lactone form of mevastatin (B1676542), can more readily diffuse across the cell membranes of non-liver tissues, including skeletal muscle. nih.gov This non-selective diffusion can lead to higher intracellular concentrations of the drug in muscle cells, which is believed to contribute to an increased risk of muscle-related adverse effects. droracle.ainih.gov In contrast, more hydrophilic (water-soluble) statins are less likely to enter muscle cells, potentially explaining their lower incidence of myopathy. droracle.ai The lactone forms of statins are generally more lipophilic and have been reported to be more myotoxic than their corresponding active hydroxy acid forms. nih.gov

Research indicates that disturbances in the body's acid-base balance, such as acidosis (lower pH) or alkalosis (higher pH), can significantly alter the toxic potential of statins. nih.govnih.govahajournals.org The conversion of the inactive, more lipophilic lactone form of a statin to its active, more hydrophilic hydroxy acid form is strongly dependent on pH. nih.govnih.gov

Under acidic conditions, a greater proportion of the statin remains in its more lipophilic lactone form. nih.govahajournals.org This increased lipophilicity facilitates greater uptake into skeletal muscle cells, leading to enhanced cytotoxicity. nih.govahajournals.org Acidosis has also been shown to impede the metabolism of the statin lactone form by inhibiting hepatic microsomal enzymes. nih.gov Conversely, alkaline conditions promote the conversion to the more hydrophilic hydroxy acid form, which is less able to enter muscle cells, thereby having a protective effect against myotoxicity. nih.gov This pH-dependent interconversion is a critical factor in understanding how physiological states like acidosis can potentiate statin-induced muscle toxicity. nih.govnih.gov

Mitochondria play a central role in cellular energy production, and their dysfunction is a leading hypothesis for the development of statin-induced myopathy. nih.govnih.gov Several mechanisms have been proposed:

Coenzyme Q10 (CoQ10) Reduction: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is essential for cholesterol synthesis. nih.govnih.gov This pathway also produces other vital molecules, including CoQ10, a critical component of the mitochondrial electron transport chain (ETC) for ATP production. nih.govresearchgate.net A reduction in CoQ10 levels is thought to impair mitochondrial respiration and function. nih.govunimi.it

Inhibition of Respiratory Chain Complexes: Studies suggest that statins may directly inhibit the activity of mitochondrial respiratory chain complexes, particularly complexes I and III, further disrupting ATP synthesis. nih.govresearchgate.net This impairment can lead to reduced cellular energy and increased oxidative stress. donnieyance.com

Induction of Apoptosis: Mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis (programmed cell death). nih.govunimi.it This can be initiated by the release of cytochrome c from mitochondria, a process that has been observed in muscle cells exposed to statins. nih.gov

Altered Calcium Homeostasis: Lipophilic statins have been shown to increase the release of calcium from the sarcoplasmic reticulum and mitochondria in skeletal muscle. mdpi.com This disruption of intracellular calcium balance can activate pathways that lead to muscle damage. mdpi.com

Increased Oxidative Stress: By impairing the electron transport chain, statins can lead to an increased production of reactive oxygen species (ROS), causing oxidative stress. researchgate.netunimi.it Skeletal muscle is particularly vulnerable to oxidative damage, which can contribute to the features of myopathy. researchgate.net

Mechanistic Investigations of Hepatotoxicity

While generally considered rare, statin-associated hepatotoxicity is another area of active research. ajmc.comnih.gov The mechanisms are not fully elucidated but are thought to involve several factors. In hepatocytes, the primary site of statin action, the conversion to the active hydroxy-acid form can lead to an "ionic trapping" effect, resulting in high intracellular drug concentrations. diva-portal.org

One proposed mechanism involves the generation of a significant amount of reactive oxygen species (ROS) within hepatocytes. researchgate.net This oxidative stress can lead to lipid peroxidation, a decrease in the mitochondrial membrane potential, and subsequent cytotoxicity, potentially culminating in liver injury. researchgate.net Drug-drug interactions that occur via shared metabolic pathways, such as the cytochrome P450 system, can also increase the risk of hepatotoxicity. researchgate.netnih.gov Studies analyzing adverse event reporting systems have identified signals linking various statins to drug-induced liver injury, including autoimmune hepatitis. nih.gov

Drug-Drug Interaction Mechanisms

The potential for drug-drug interactions is largely determined by how a statin is metabolized. Pharmacokinetic interactions involving the cytochrome P450 (CYP) enzyme system are the most common. ahajournals.org

The CYP3A4 isoenzyme is a major pathway for the metabolism of many drugs, including several statins. ajmc.comuvm.edu Mevastatin is identified as both a substrate and an inhibitor of CYP3A4. drugbank.com

CYP3A4 Inhibition: When Mevastatin is co-administered with a potent inhibitor of CYP3A4, its metabolism is decreased. This leads to significantly higher plasma concentrations of the statin, thereby increasing the risk of dose-related adverse effects like myopathy and rhabdomyolysis. nih.govnih.govnih.gov Common CYP3A4 inhibitors include certain macrolide antibiotics, azole antifungals, protease inhibitors, and grapefruit juice. ajmc.comyoutube.com

CYP3A4 Induction: Conversely, drugs that induce the activity of CYP3A4 can accelerate the metabolism of mevastatin. This results in lower plasma concentrations and potentially reduced therapeutic efficacy. nih.govgpnotebook.com Known inducers include medications like rifampin and phenytoin. gpnotebook.com

CYP2C9 Interaction: While some statins, like fluvastatin (B1673502), are primarily metabolized by CYP2C9, research data indicates that Mevastatin is not a substrate or an inhibitor of this particular isoenzyme. drugbank.comgpnotebook.com Therefore, interactions with drugs that specifically inhibit or induce CYP2C9 are not expected to be clinically significant for mevastatin. drugbank.com

The following table summarizes the interaction profile of Mevastatin with key CYP450 enzymes based on available research data. drugbank.com

| Enzyme | Mevastatin Role | Clinical Implication |

| CYP3A4 | Substrate, Inhibitor | High potential for drug-drug interactions. Co-administration with CYP3A4 inhibitors increases toxicity risk; co-administration with inducers may decrease efficacy. |

| CYP2C9 | Non-Substrate, Non-Inhibitor | Low potential for clinically significant drug-drug interactions via this pathway. |

Role of Drug Transporters (e.g., Organic Anion-Transporting Polypeptide 1B1 (OATP1B1), P-glycoprotein (P-gp))

The pharmacokinetics of mevastatin hydroxy acid sodium (pravastatin) are significantly influenced by drug transporters, which govern its uptake into and efflux from various tissues, most notably the liver. The primary transporter involved in the hepatic uptake of pravastatin (B1207561) is the Organic Anion-Transporting Polypeptide 1B1 (OATP1B1). biomedpharmajournal.orgyoutube.com

OATP1B1 is a protein expressed almost exclusively on the basolateral membrane of hepatocytes and is a crucial determinant of the hepatic clearance of many drugs, including most statins. biomedpharmajournal.orgmdpi.comnih.gov Pravastatin is a well-documented substrate for OATP1B1. biomedpharmajournal.orgnih.govexamine.comdrugbank.com This transporter facilitates the active transport of pravastatin from the portal blood into the liver, which is the primary site of its therapeutic action and metabolism. biomedpharmajournal.orgyoutube.com The efficiency of this uptake process is a key factor in determining the systemic exposure and lipid-lowering efficacy of the drug.

Genetic variations in the SLCO1B1 gene, which encodes the OATP1B1 transporter, can lead to significant interindividual variability in pravastatin's pharmacokinetics. biomedpharmajournal.org For instance, the c.521T>C single nucleotide polymorphism (SNP) in SLCO1B1 is associated with reduced OATP1B1 transport function, leading to decreased hepatic uptake of pravastatin. mdpi.comnih.gov This impaired uptake results in higher plasma concentrations of the drug, which can increase the risk of systemic adverse effects. mdpi.com Studies have confirmed that pravastatin and its inactive isomer metabolite, 3α-iso-pravastatin acid, are both substrates of OATP1B1, and that variant transporters exhibit reduced uptake capacity compared to the reference proteins. nih.gov

The role of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, in the disposition of pravastatin is less definitively established compared to other statins like simvastatin (B1681759) and atorvastatin (B1662188). nih.govnih.gov P-gp is found in various tissues, including the intestine, liver, and kidneys, where it actively pumps substrates out of cells. researchgate.net While some research lists pravastatin as a P-gp substrate, drugbank.comdrugbank.com several in vitro studies have consistently shown that pravastatin is not a significant inhibitor of P-gp. nih.govresearchgate.net This suggests that its interaction with this transporter is likely minimal compared to its avid transport by OATP1B1. nih.gov

| Transporter | Gene | Location | Role in this compound (Pravastatin) Disposition | Clinical Significance |

|---|---|---|---|---|

| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | SLCO1B1 | Basolateral membrane of hepatocytes | Major influx transporter mediating hepatic uptake from the bloodstream. biomedpharmajournal.orgnih.gov | Genetic polymorphisms (e.g., c.521T>C) can decrease transport function, leading to higher plasma concentrations and increased risk of toxicity. mdpi.comnih.gov |

| P-glycoprotein (P-gp) | ABCB1 | Intestine, liver, kidneys, brain | Efflux transporter; its role is not well-defined for pravastatin, which demonstrates no significant inhibition of P-gp. nih.govresearchgate.net | Considered to play a minor role in pravastatin's disposition and drug interactions compared to other statins. nih.govnih.gov |

Mechanistic Explanations for Interactions with Specific Drug Classes (e.g., Fibrates, Azole Antifungals)

Drug interactions involving this compound (pravastatin) are primarily driven by mechanisms affecting its transport and, to a lesser extent, its metabolic pathways.

Fibrates

The concomitant use of fibrates and statins is known to increase the risk of muscle-related adverse effects, including myopathy and rhabdomyolysis. drugs.comeuropa.eunih.gov This interaction has both pharmacodynamic and pharmacokinetic components.

The pharmacodynamic interaction arises because fibrates themselves can cause myopathy. drugs.com When combined with a statin, this risk can be additive. The pharmacokinetic interaction is particularly significant with gemfibrozil (B1671426). drugs.comgoodrx.com Gemfibrozil and its glucuronide metabolite are potent inhibitors of the OATP1B1 transporter. researchgate.net By inhibiting OATP1B1-mediated hepatic uptake of pravastatin, gemfibrozil can significantly increase the systemic plasma concentration of pravastatin, thereby elevating the risk of myopathy. drugs.comresearchgate.net

In contrast, fenofibrate (B1672516) is considered a safer option for combination therapy with pravastatin. goodrx.comdroracle.ai It has a much weaker inhibitory effect on OATP1B1 and does not significantly alter the pharmacokinetics of pravastatin. drugs.comdroracle.ai Clinical studies have shown that the combination of pravastatin and fenofibrate is generally well-tolerated, with a safety profile similar to that of either drug administered as monotherapy. nih.govresearchgate.net

Azole Antifungals

Azole antifungals, such as itraconazole (B105839) and fluconazole (B54011), are potent inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4. aafp.org Many statins, including simvastatin, lovastatin (B1675250), and atorvastatin, are extensively metabolized by CYP3A4, making them highly susceptible to interactions with azole antifungals. nih.govaafp.org Inhibition of their metabolism leads to markedly increased plasma concentrations and a heightened risk of toxicity. aafp.org

However, this compound (pravastatin) is not significantly metabolized by the cytochrome P450 system. aafp.orgwww.gov.uk Its elimination is less dependent on CYP enzymes, which explains why clinically significant pharmacokinetic interactions with azole antifungals are not typically observed. oatext.comhse.ie Studies have shown that co-administration of pravastatin with itraconazole or fluconazole does not significantly affect its area under the curve (AUC). oatext.com While some in vitro studies have noted additive or synergistic antifungal effects when combining statins and azoles, the primary mechanism of adverse drug interactions seen with other statins (CYP inhibition) is largely absent for pravastatin. nih.govoup.com

| Interacting Drug Class | Example Drug(s) | Mechanism of Interaction with this compound (Pravastatin) | Research Findings |

|---|---|---|---|

| Fibrates | Gemfibrozil | Pharmacokinetic: Inhibition of OATP1B1 transporter, reducing hepatic uptake of pravastatin and increasing its plasma concentration. drugs.comresearchgate.netPharmacodynamic: Additive risk of myopathy. drugs.com | Significantly increases risk of myopathy and rhabdomyolysis; combination should generally be avoided. drugs.comgoodrx.com |

| Fibrates | Fenofibrate | Minimal effect on pravastatin metabolism or transport. droracle.ai Additive pharmacodynamic risk of myopathy is still a consideration but lower than with gemfibrozil. drugs.com | Considered a safer fibrate to combine with pravastatin; studies report good tolerability. droracle.ainih.govresearchgate.net |

| Azole Antifungals | Itraconazole, Fluconazole | Pravastatin is not significantly metabolized by CYP450 enzymes, which are the primary targets of azole antifungals. aafp.org | No clinically relevant pharmacokinetic interaction has been reported; plasma concentrations of pravastatin are not significantly affected. oatext.comhse.ie |

Advanced Research Methodologies and Analytical Techniques

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in characterizing the biological activities of Mevastatin (B1676542) hydroxy acid sodium. These experiments, conducted on cultured cells and isolated biochemical components, provide controlled environments to measure specific cellular responses and enzymatic interactions.

Assays that measure cell proliferation and viability are used to determine the cytostatic and cytotoxic effects of a compound.

[3H]Thymidine Incorporation: This assay directly measures DNA synthesis, a hallmark of cell proliferation. cytologicsbio.comthermofisher.com Proliferating cells are incubated with [3H]Thymidine, a radiolabeled nucleoside, which they incorporate into newly synthesized DNA. cytologicsbio.com The amount of radioactivity is then quantified using a scintillation counter, providing a precise measure of the rate of cell division. thermofisher.com Studies on human lymphoblasts and myeloma cells have utilized [3H]thymidine uptake to determine the cell proliferative rate following treatment with statins. oup.com

Acid Phosphatase Method: This colorimetric assay determines viable cell number. The enzyme acid phosphatase is present in living cells, and its activity is proportional to the number of viable cells. Research has utilized the acid phosphatase method to determine the sensitivity of various cancer cell lines to mevastatin sodium. In a panel including melanoma, lung cancer, and breast cancer cell lines, mevastatin was found to inhibit the proliferation of all tested lines after six days of continuous exposure. tocris.com In Caco-2 cells, mevastatin treatment caused a dose-dependent decrease in cell number over five days. medchemexpress.com

Cell cycle analysis reveals how a compound affects the progression of cells through the various phases of division (G0/G1, S, G2/M). Flow cytometry is a primary tool for this purpose. nih.gov Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and as they pass through the cytometer's laser, the fluorescence intensity is measured, corresponding to the DNA content of each cell. nih.gov

Studies on the colorectal adenocarcinoma cell line Caco-2 have shown that mevastatin significantly alters cell cycle progression. oup.com Flow cytometry analysis demonstrated that mevastatin treatment led to a dose-dependent arrest of cells in different phases of the cell cycle over time. oup.com An early arrest in the G0/G1 phase was observed after 24 hours of treatment, while a late arrest in the G2/M phase was noted after 72 hours. oup.com

| Treatment Duration | Mevastatin Concentration | Effect on Cell Cycle Phase | Magnitude of Change (vs. Control) |

|---|---|---|---|

| 24 hours | Dose-dependent | Increase in G0/G1 phase | Up to 30% increase |

| 72 hours | 64 µM | Increase in G2/M phase | Up to 21% increase |

Apoptosis, or programmed cell death, is a key mechanism through which anti-proliferative agents can act. The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between viable, apoptotic, and necrotic cells. nih.govyoutube.com

The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. researchgate.net Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent tag (like FITC), it can identify early apoptotic cells. researchgate.net Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. nih.gov It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification. researchgate.net Research confirms that mevastatin induces apoptosis. tocris.commedchemexpress.com Studies on human myeloma cells and lymphoblasts have employed FITC-conjugated Annexin V and PI staining methods to measure statin-induced apoptosis. oup.com

To understand the molecular mechanisms underlying the cellular effects of Mevastatin hydroxy acid sodium, researchers analyze changes in protein expression and activity.

Western Blot: This technique is widely used to detect and quantify specific proteins in a sample. It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the target protein. Research on Caco-2 cells used immunoblot analysis to investigate the effect of mevastatin on proteins relevant to the cell cycle. oup.com Treatment with mevastatin for 72 hours resulted in a down-regulation of key cell cycle proteins. medchemexpress.com Additionally, Western blot analysis in bone marrow-derived macrophages (BMDMs) showed that mevastatin treatment affects the protein level of HMG-CoA reductase (HMGCR) itself, with an EC50 value of 0.03 µM for the mevastatin-induced increase of HMGCR levels under lipid-deficient conditions. researchgate.net

| Protein | Function | Effect of Mevastatin |

|---|---|---|

| Cyclin-dependent kinase 4 (cdk4) | Cell cycle progression | Down-regulated |

| Cyclin-dependent kinase 6 (cdk6) | Cell cycle progression | Down-regulated |

| Cyclin D1 | Cell cycle regulation | Down-regulated |

Kinase Activity Assays: Studies in Neuro2a cells have shown that mevastatin can trigger the phosphorylation of key kinases, including the epidermal growth factor receptor (EGFR), ERK1/2, and Akt/protein kinase B, indicating an effect on cellular signaling pathways. medchemexpress.com

The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. Transwell chamber assays are a standard method to study these processes in vitro. A Transwell insert is a porous membrane that separates an upper and lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migrating cells move through the pores to the other side of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) gel, which cells must degrade and penetrate. mdpi.com

While specific studies on mevastatin using Transwell assays are not detailed in the provided context, research on other lipophilic statins like simvastatin (B1681759) demonstrates the utility of this technique. Simvastatin has been shown to markedly inhibit the migration and invasion of mantle cell lymphoma cells and bladder cancer cells in Transwell assays. mdpi.comhelsinki.fi These findings are consistent with reports that lipophilic statins, as a class, inhibit the invasion of melanoma cells. tocris.com

Enzymatic and Kinetic Characterization

This compound functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. brainkart.commdpi.com As the active hydroxy acid form, it mimics the structure of the natural HMG-CoA substrate. mdpi.comyoutube.com This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme, competing with the endogenous substrate and thereby inhibiting the conversion of HMG-CoA to mevalonate (B85504). brainkart.comguidetopharmacology.org

The potency of this inhibition is quantified by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. Data from various assays have determined these values for mevastatin against HMG-CoA reductase from different species.

| Enzyme Source | Parameter | Value | Assay Type |

|---|---|---|---|

| Human | IC50 | 23 nM | Inhibitory concentration |

| Human | IC50 | 28.4 nM | In vitro inhibition |

| Human | IC50 | 119 nM | Enzyme inhibition |

| Rat | Ki | 1.0 nM | In vitro inhibition |

| Rat | Ki | 1.4 nM | Binding affinity |

HMG-CoA Reductase Activity Measurements

The primary method for measuring the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the target enzyme of this compound, is through spectrophotometry. sigmaaldrich.comresearchgate.net This assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate by the enzyme. assaygenie.comabcam.com

Commercially available assay kits provide the necessary reagents, including a purified catalytic domain of HMG-CoA reductase, the substrate HMG-CoA, and the cofactor NADPH. sigmaaldrich.comassaygenie.com The reaction is typically initiated by the addition of the substrate and the rate of NADPH consumption is measured over time using a spectrophotometer. researchgate.net The enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH to NADP+ per minute under specific conditions of pH and temperature. abcam.com This technique is not only used to measure the basal activity of the enzyme but also to screen for and characterize inhibitors like this compound. assaygenie.com

Table 1: Key Components and Parameters in HMG-CoA Reductase Activity Assays

| Component/Parameter | Description | Wavelength for Measurement |

|---|---|---|

| HMG-CoA Reductase | The enzyme being assayed. | N/A |

| HMG-CoA | The substrate for the enzyme. | N/A |

| NADPH | The cofactor that is oxidized during the reaction. | 340 nm |

| Assay Buffer | Maintains optimal pH and ionic conditions for the enzyme. | N/A |

| Inhibitor (e.g., this compound) | Compound being tested for its effect on enzyme activity. | N/A |

| Spectrophotometer | Instrument used to measure the change in absorbance. | N/A |

Determination of Inhibition Constants (Ki) and Michaelis-Menten Kinetics

This compound is a competitive inhibitor of HMG-CoA reductase, meaning it competes with the substrate, HMG-CoA, for binding to the active site of the enzyme. usbio.net The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

The determination of Ki values and the study of enzyme kinetics are typically performed using Michaelis-Menten kinetics. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot or other graphical analysis methods can be used to determine the kinetic parameters, including the Michaelis constant (Km) for the substrate and the Ki for the inhibitor. For mevastatin, the inhibitory activity has been well-characterized against HMG-CoA reductase from different species.

Table 2: Experimentally Determined Inhibition Parameters for Mevastatin

| Parameter | Species | Value |

|---|---|---|

| pIC50 | Human | 6.92 - 7.64 |

| IC50 | Human | 23 - 119 nM |

| pKi | Rat | 8.85 - 9 |

| Ki | Rat | 1 - 1.4 nM |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Structural Biology Approaches (e.g., X-ray Crystallography of Enzyme-Inhibitor Complexes)

Structural biology techniques, particularly X-ray crystallography, have provided atomic-level insights into how this compound interacts with HMG-CoA reductase. The crystal structure of the catalytic portion of human HMG-CoA reductase in complex with mevastatin (referred to as compactin in the study) has been determined and is available in the Protein Data Bank under the accession code 1HW8. rcsb.org

These structural studies reveal that the hydroxy acid moiety of mevastatin mimics the structure of the natural substrate, HMG-CoA. It binds to the active site of the enzyme, forming a network of interactions with key amino acid residues. nih.gov This binding physically blocks the access of HMG-CoA to the active site, thereby preventing the synthesis of mevalonate. rcsb.org The hydrophobic decalin-ring structure of mevastatin also contributes to its binding affinity. researchgate.net The detailed understanding of these interactions at a molecular level has been instrumental in the design and development of other synthetic statins.

Table 3: Crystallographic Data for Human HMG-CoA Reductase in Complex with Mevastatin

| PDB ID | Method | Resolution (Å) | R-Value Work | R-Value Free |

|---|---|---|---|---|

| 1HW8 | X-RAY DIFFRACTION | 2.10 | 0.191 | 0.223 |

Data sourced from the RCSB PDB. rcsb.org

Preclinical In Vivo Models for Mechanistic and Efficacy Studies

Preclinical in vivo models are essential for evaluating the efficacy and understanding the mechanisms of action of this compound in a whole-organism context. usbio.net Various animal models, including mice, rats, and rabbits, have been used to study the cholesterol-lowering effects of statins. nih.gov

In these studies, hypercholesterolemia is often induced by feeding the animals a high-cholesterol diet. researchgate.net The administration of mevastatin has been shown to effectively reduce total cholesterol levels in these models. nih.gov A systematic review of animal studies on statins found that the cholesterol-lowering effect was most pronounced in rabbits, followed by mice and rats. nih.govresearchgate.net

Beyond its effects on cholesterol, preclinical models have been used to investigate the pleiotropic (cholesterol-independent) effects of mevastatin. For instance, in a mouse model of cerebral ischemia, mevastatin treatment was found to reduce infarct size and improve neurological deficits, an effect attributed to the upregulation of endothelial nitric oxide synthase (eNOS). nih.gov These in vivo studies are crucial for establishing the therapeutic potential of a compound before it can be considered for human trials.

Table 4: Summary of Findings from Preclinical In Vivo Models with Statins

| Animal Model | Key Findings |

|---|---|

| Rabbits | Showed the most significant reduction in total cholesterol in response to statin treatment, especially when fed a high-cholesterol diet. nih.govresearchgate.net |

| Mice | Demonstrated a moderate reduction in total cholesterol. nih.gov Also used to study cholesterol-independent effects, such as neuroprotection in stroke models. nih.gov |

| Rats | Exhibited a modest reduction in total cholesterol compared to rabbits and mice. nih.gov |

Future Research Directions and Translational Potential

Exploration in Non-Cardiovascular Research Areas

The pleiotropic effects of mevastatin (B1676542), largely stemming from its inhibition of the mevalonate (B85504) pathway, have opened avenues for investigation into its utility in a variety of non-cardiovascular diseases.

Further Investigation into Cancer Chemoprevention and Adjuvant Therapies